

Application Notes and Protocols: Alpha-Lactose in Dry Powder Inhalers

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Compound of Interest

Compound Name: *alpha-Lactose*

Cat. No.: *B080435*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and use of **alpha-lactose** monohydrate as an excipient in Dry Powder Inhaler (DPI) formulations. Detailed protocols for key analytical techniques are provided to assist in the development and characterization of lactose-based DPI products.

Introduction to Alpha-Lactose in DPIs

Alpha-lactose monohydrate is the most widely used excipient in DPI formulations.[1][2] Its primary function is to act as a carrier for the micronized active pharmaceutical ingredient (API). Due to the cohesive nature of fine API particles (typically 1-5 μm), they exhibit poor flowability and are difficult to handle and accurately meter.[3] By blending the API with larger lactose carrier particles (typically 50-200 μm), the overall powder flow is improved, enabling consistent and reproducible dosing.[4][5]

The physicochemical properties of **alpha-lactose**, such as particle size distribution, particle shape, surface morphology, and flow characteristics, significantly influence the performance of the DPI, including drug detachment from the carrier, aerosolization, and ultimately, the fine particle fraction (FPF) that reaches the lungs.[6] Various grades of inhalation-grade lactose are commercially available to suit different formulation and device requirements.

The Role of Alpha-Lactose in DPI Performance

The performance of a DPI is a complex interplay between the formulation, the device, and the patient's inhalation effort. **Alpha-lactose**, as the primary component of most DPI formulations, plays a critical role in this dynamic.

Key Functions of **Alpha-Lactose**:

- Improved Flowability and Dosing Accuracy: Larger lactose particles act as a flow aid, allowing for uniform filling of capsules or blisters.[7]
- Enhanced API Stability: The crystalline nature of lactose provides a stable matrix for the API.
- Facilitation of API Deaggregation: During blending, the shear forces help to break down API agglomerates.
- Modulation of Aerosolization Performance: The properties of the lactose carrier directly impact the detachment of the API upon patient inhalation and the subsequent aerosol cloud generation. The presence of fine lactose particles, for instance, has been shown to improve the FPF of some drugs.[7]

The selection of an appropriate grade of **alpha-lactose** is a critical step in DPI formulation development. Factors such as the API's properties (e.g., cohesiveness, surface energy) and the type of inhaler device must be considered.

Quantitative Data on Alpha-Lactose Grades and DPI Performance

The choice of **alpha-lactose** grade has a direct and measurable impact on the performance of a dry powder inhaler. The following tables summarize key quantitative data from studies investigating the relationship between lactose properties and DPI performance metrics.

Table 1: Particle Size Distribution of Commercial Inhalation-Grade **Alpha-Lactose**

Lactose Grade	Median Particle Size (d50) (µm)	Span Value	Reference(s)
InhaLac® 70	~215	0.8	[8]
InhaLac® 120	~130	≤ 1.0	[8]
InhaLac® 160	~110	≤ 1.0	[8]
InhaLac® 230	~100	≤ 1.0	[8]
InhaLac® 251	~50	> 1.0 (broader PSD)	[8]
InhaLac® 140	~50	-	[8]
InhaLac® 150	~24	Narrow PSD	[8]
InhaLac® 400	~8	-	[8]
InhaLac® 500	x90 ≤ 10 µm	-	[8]

Table 2: Impact of Lactose Particle Size on In-Vitro Aerosolization Performance (Fine Particle Fraction - FPF)

Drug	Lactose Carrier(s)	Inhaler Device	Key Finding	Reference(s)
Salbutamol Sulphate	Blends of different lactose size fractions	-	FPF increased linearly with the amount of fine carrier particles ($d(v50) < 10 \mu\text{m}$) in the range of 8-35%.	[9]
Budesonide	Different lactose particle sizes	-	Smaller lactose particle size resulted in higher Emitted Dose (ED) and FPF.	[9]
Salbutamol Sulphate & Budesonide	InhaLac® 250 (finest), InhaLac® 230, InhaLac® 120 (coarsest)	Reservoir-based and Capsule-based	For Salbutamol Sulphate in a reservoir device, the finest carrier (InhaLac® 250) yielded the highest FPF (44%), while the coarsest (InhaLac® 120) resulted in the lowest (17%).	[5]
Salbutamol Sulphate	Granulated lactose of varying sizes (200-1000 μm)	Aerolizer®	The largest size fraction (850–1000 μm) showed a slight improvement in FPF.	[6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of **alpha-lactose** and the performance of DPI formulations.

Protocol for Particle Size Analysis of Alpha-Lactose using Laser Diffraction

This protocol outlines the determination of the particle size distribution of **alpha-lactose** powders using a laser diffraction instrument with a dry powder disperser.

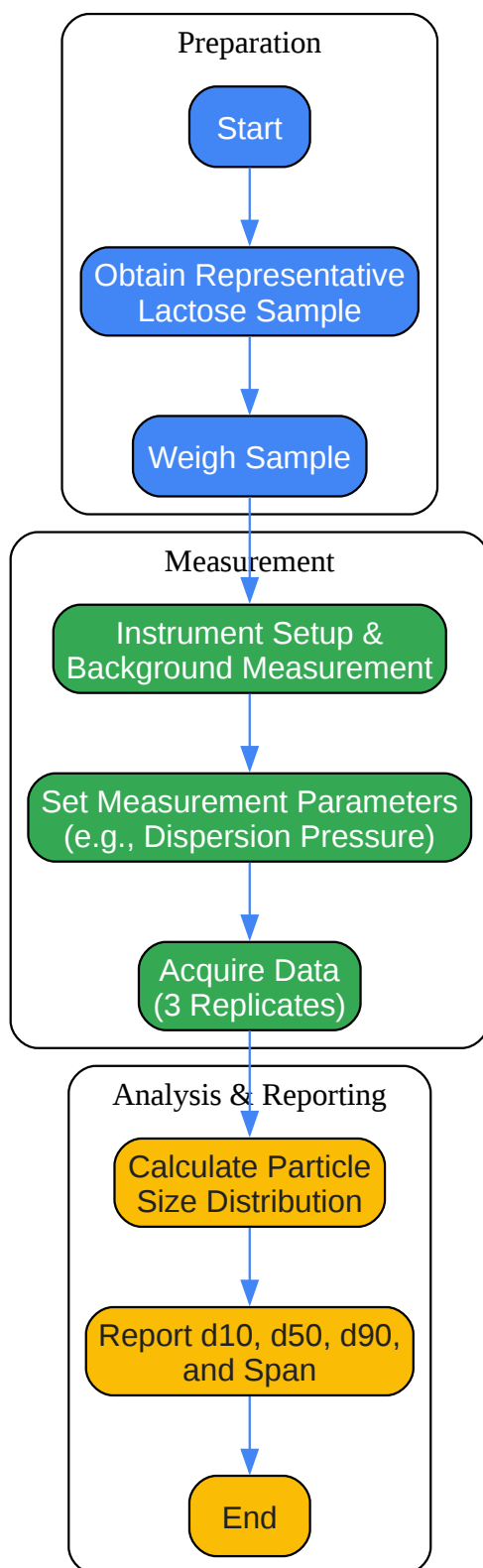
Equipment:

- Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Sympatec HELOS)
- Dry Powder Disperser (e.g., Aero S, RODOS)
- Vibratory Feeder
- Analytical Balance

Procedure:

- Instrument Setup:
 - Ensure the instrument and disperser are clean and free of any residual powder.
 - Perform a background measurement according to the instrument's standard operating procedure.
- Sample Preparation:
 - Obtain a representative sample of the **alpha-lactose** powder.
 - Accurately weigh a suitable amount of the sample for analysis. The exact amount will depend on the instrument and the powder's properties.
- Measurement Parameters:

- Dispersion Pressure: This is a critical parameter. A pressure titration study should be performed to determine the optimal pressure that ensures deagglomeration without causing particle fracture. A typical starting point for lactose is 1 to 3 bar.
- Feed Rate: Adjust the vibratory feeder to provide a steady and consistent flow of powder, maintaining an appropriate obscuration level as recommended by the instrument manufacturer (typically 1-10%).
- Data Acquisition:
 - Initiate the measurement. The instrument will draw the powder through the measurement zone, and the scattered light pattern will be detected.
 - Perform at least three replicate measurements for each sample to ensure reproducibility.
- Data Analysis:
 - The instrument software will calculate the particle size distribution based on the Mie or Fraunhofer diffraction theory.
 - Report the results as volume-based distributions, including the d10, d50 (median), and d90 values, and the span value $((d90-d10)/d50)$.



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Workflow for Particle Size Analysis.

Protocol for Blend Uniformity Testing of DPI Formulations

This protocol describes the determination of the uniformity of the API distribution within a lactose-based powder blend.

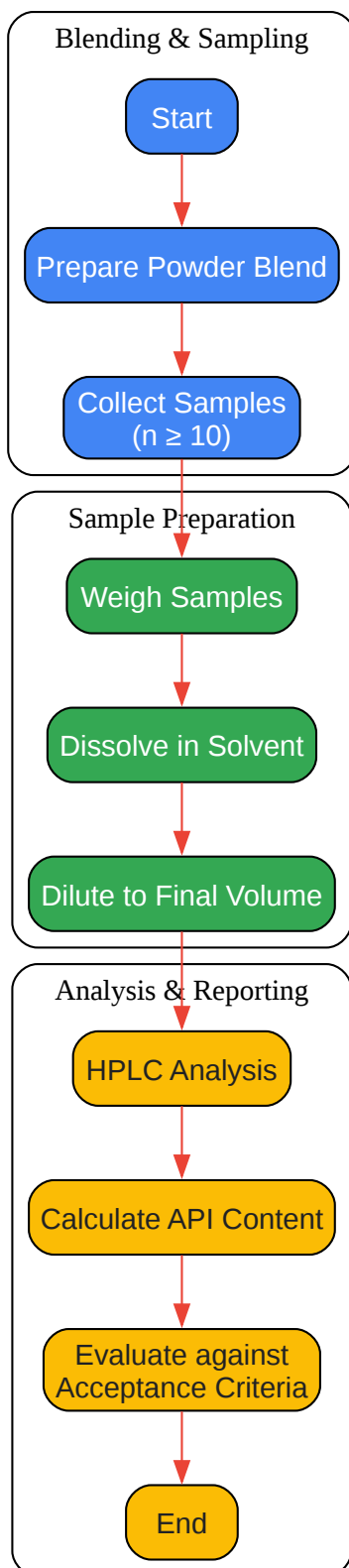
Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Analytical column appropriate for the API
- Sample Thief
- Volumetric flasks and pipettes
- Analytical Balance
- Sonicator

Procedure:

- Blending:
 - Prepare the powder blend according to the desired formulation, noting the blender type, blending time, and speed.
- Sampling:
 - Using a sample thief, collect at least 10 samples from different locations within the blender (e.g., top, middle, bottom, near the walls).
 - The sample weight should be equivalent to the intended dose weight.
- Sample Preparation:
 - Accurately weigh each powder sample.

- Quantitatively transfer each sample to a separate volumetric flask of appropriate size.
- Add a suitable solvent to dissolve the API. The solvent should be chosen based on the API's solubility and compatibility with the HPLC mobile phase.
- Sonicate the flasks for a predetermined time to ensure complete dissolution of the API.
- Dilute the solutions to the final volume with the solvent and mix thoroughly.
- If necessary, filter the samples through a suitable syringe filter before HPLC analysis.
- HPLC Analysis:
 - Prepare a standard curve of the API at known concentrations.
 - Inject the prepared samples and standards onto the HPLC system.
 - Integrate the peak area corresponding to the API.
- Data Analysis:
 - Calculate the concentration of the API in each sample using the standard curve.
 - Determine the percentage of the label claim for each sample.
 - Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the API content across all samples. The acceptance criteria are typically an RSD of $\leq 5.0\%$ and all individual results within 90-110% of the mean.[\[10\]](#)



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Workflow for Blend Uniformity Testing.

Protocol for In-Vitro Aerosol Performance Testing using the Next Generation Impactor (NGI)

This protocol details the assessment of the aerodynamic particle size distribution (APSD) of a DPI formulation using the Next Generation Impactor (NGI).

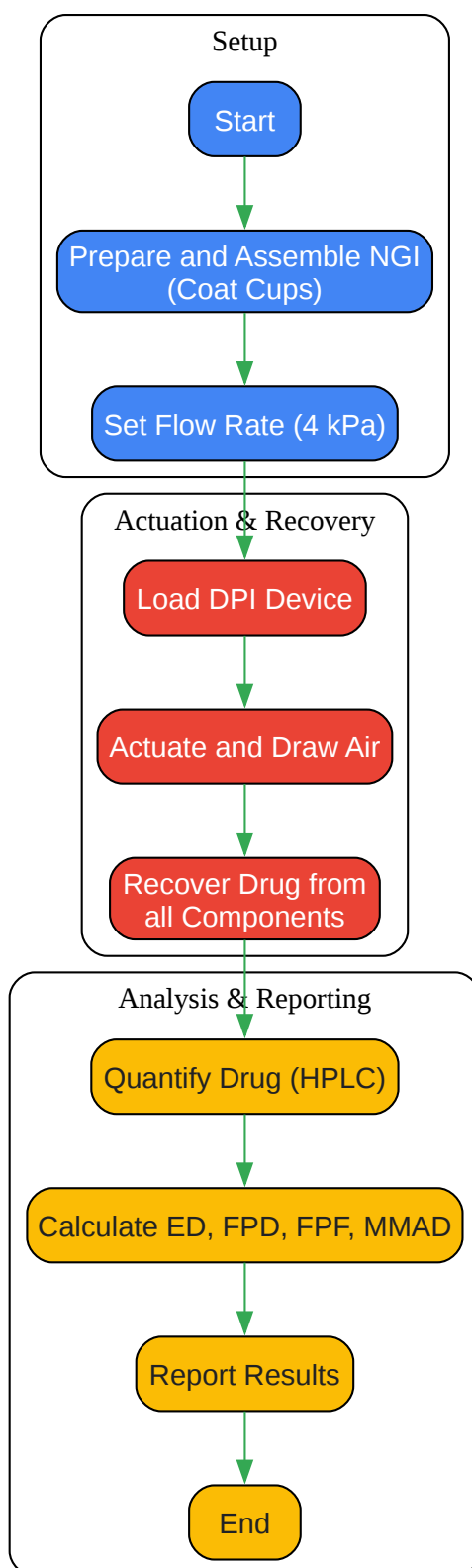
Equipment:

- Next Generation Impactor (NGI)
- Vacuum Pump
- Flow Meter
- DPI device and capsules/blisters filled with the formulation
- Mouthpiece adapter
- Coating solution for collection cups (e.g., silicone oil in hexane)
- HPLC system for drug quantification

Procedure:

- NGI Preparation:
 - Coat the NGI collection cups with a thin layer of a suitable coating solution to prevent particle bounce and re-entrainment. Allow the solvent to evaporate completely.
 - Assemble the NGI, ensuring all stages are correctly placed and sealed.
- System Setup:
 - Connect the NGI to the vacuum pump via the flow meter.
 - Set the flow rate to achieve a 4 kPa pressure drop across the DPI device, which is representative of a typical patient's inhalation effort. This flow rate will be device-dependent.

- Connect the DPI device to the NGI induction port using the appropriate mouthpiece adapter.
- Sample Actuation:
 - Load a capsule or blister into the DPI device.
 - Actuate the device and simultaneously draw air through the NGI for a specified duration (typically corresponding to a total volume of 4 L).
- Drug Recovery:
 - Carefully disassemble the NGI.
 - Rinse the device, mouthpiece adapter, induction port, and each stage of the NGI (including the collection cups) with a known volume of a suitable solvent to recover the deposited API.
- Drug Quantification:
 - Quantify the amount of API in the solvent from each component using a validated HPLC method.
- Data Analysis:
 - Calculate the Emitted Dose (ED): The total mass of API that exits the device.
 - Calculate the Fine Particle Dose (FPD): The mass of API deposited on the NGI stages corresponding to an aerodynamic diameter of less than 5 μm .
 - Calculate the Fine Particle Fraction (FPF): The FPD expressed as a percentage of the ED.
 - Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the particle size distribution.

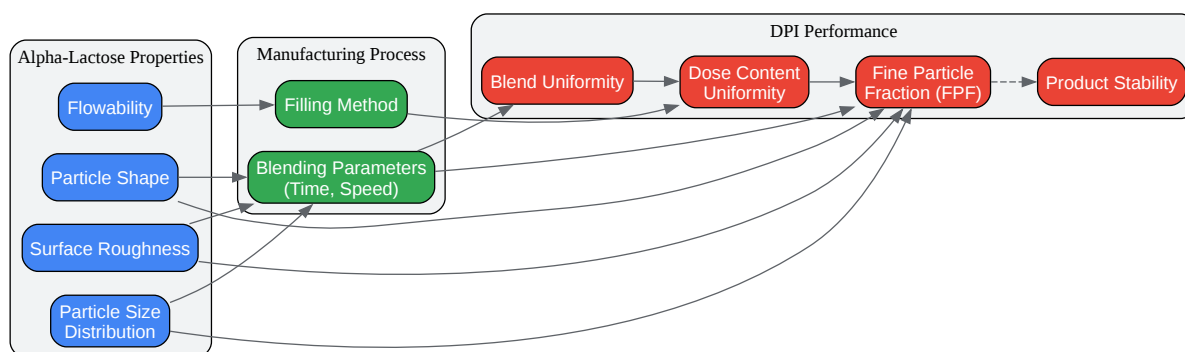


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Workflow for NGI Testing.

Logical Relationships in DPI Formulation Development

The development of a successful DPI formulation involves understanding the relationships between the properties of **alpha-lactose**, the manufacturing process, and the final product performance.



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Logical relationships in DPI development.

This diagram illustrates how the intrinsic properties of **alpha-lactose** influence the manufacturing process, which in turn dictates the critical quality attributes of the final DPI product. For example, the particle size distribution of lactose not only affects the blending process but is also a primary determinant of the Fine Particle Fraction. Similarly, good blend uniformity is a prerequisite for achieving acceptable dose content uniformity.

Conclusion

Alpha-lactose monohydrate is a versatile and indispensable excipient in the development of dry powder inhalers. A thorough understanding of its physicochemical properties and the application of robust analytical methodologies are crucial for the successful design and development of effective and reliable inhaled therapies. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of pulmonary drug delivery.

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References

- 1. researchgate.net [researchgate.net]
- 2. dfepharma.com [dfepharma.com]
- 3. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfepharma.com [dfepharma.com]
- 5. Lactose Particle Size Analysis [sympatec.com]
- 6. Evaluation of Granulated Lactose as a Carrier for DPI Formulations 1: Effect of Granule Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dfepharma.com [dfepharma.com]
- 8. news-medical.net [news-medical.net]
- 9. medium.com [medium.com]
- 10. ask.pharmaguideline.com [ask.pharmaguideline.com]
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